3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
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Overview
Description
3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxy group and a piperidinylmethyl group attached to an oxane ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is first functionalized with an oxane group through nucleophilic substitution reactions.
Attachment of the Benzamide Core: The functionalized piperidine derivative is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide.
Reduction: Formation of 3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares a benzamide core but differs in the substituents attached to the aromatic ring and piperidine moiety.
7-fluoranyl-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazole: Contains a similar piperidine-oxane structure but with a benzimidazole core.
Uniqueness
3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, piperidine-oxane moiety, and benzamide core collectively contribute to its versatility and potential in various applications.
Properties
IUPAC Name |
3-methoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-18-4-2-3-16(13-18)19(22)20-14-15-5-9-21(10-6-15)17-7-11-24-12-8-17/h2-4,13,15,17H,5-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFWTIGQXGHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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